molecular formula C23H24N4O4 B3940250 (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine

(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine

Cat. No. B3940250
M. Wt: 420.5 g/mol
InChI Key: XPBKNAHKULWJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as FM-NBMDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain. In

Scientific Research Applications

(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been widely used in scientific research as a tool to study the NMDA receptor and its role in various physiological and pathological processes. For example, (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been used to investigate the mechanisms underlying synaptic plasticity, long-term potentiation, and long-term depression in the hippocampus and other brain regions. It has also been used to study the effects of NMDA receptor activation on neuronal excitability, calcium signaling, and gene expression.

Mechanism of Action

(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine acts as a selective agonist of the NMDA receptor, binding to the receptor's glycine site and enhancing its activation by glutamate. This results in the opening of ion channels and the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity and other neuronal processes.
Biochemical and Physiological Effects:
The activation of NMDA receptors by (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of gene expression, and the induction of cell death in certain pathological conditions. (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has also been shown to have neuroprotective effects in some experimental models of ischemia and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine as a research tool is its high potency and selectivity for the NMDA receptor, which allows for precise and controlled manipulation of this receptor's activity in vitro and in vivo. However, (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has some limitations as well, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine and its applications. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could facilitate its use in larger-scale experiments and clinical studies. Another direction is the exploration of (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine's effects on different subtypes of NMDA receptors and their associated signaling pathways. Finally, (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine could be used as a starting point for the development of novel drugs targeting the NMDA receptor for the treatment of neurological and psychiatric disorders.

properties

IUPAC Name

[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-17-4-2-5-18(14-17)23(28)26-11-9-25(10-12-26)19-7-8-22(27(29)30)21(15-19)24-16-20-6-3-13-31-20/h2-8,13-15,24H,9-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBKNAHKULWJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.